2-(Benzylamino)-3-methylpentanamide
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Overview
Description
2-(Benzylamino)-3-methylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzylamino group attached to a 3-methylpentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-methylpentanamide can be achieved through several methods. One common approach involves the amidation of 2-(benzylamino)-3-methylpentanoic acid. This reaction typically requires the use of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of protecting groups, such as N-Alloc, N-Boc, and N-Cbz, can also be employed to enhance the selectivity and yield of the desired amide product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-methylpentanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as alkyl halides, amines
Major Products Formed
Oxidation: Oxidized amide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amide products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-methylpentanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds have been studied for their potential as multifunctional anti-Alzheimer agents.
2-(Alkylamino)-3-chloro-1,4-naphthoquinones: These derivatives exhibit unique crystal packing and antimicrobial properties.
Uniqueness
2-(Benzylamino)-3-methylpentanamide is unique due to its specific structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(benzylamino)-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10(2)12(13(14)16)15-9-11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJGDYBJUCHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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